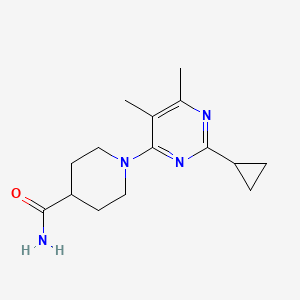
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Wissenschaftliche Forschungsanwendungen
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide has been used in a variety of scientific research applications. It has been used to modify proteins and enzymes, to create novel drugs and drug delivery systems, and to study the structure and function of proteins. It has also been used in the synthesis of peptides and other small molecules, as well as in the study of enzyme inhibition and drug metabolism.
Wirkmechanismus
Target of Action
Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can exhibit a broad range of chemical and biological properties They may interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that the properties of similar compounds can vary due to differences in the electronic environment . This suggests that environmental factors could potentially influence the action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to modify proteins and enzymes. The limitations of using this compound in laboratory experiments include its low solubility in water, its toxicity, and its potential to cause adverse side effects.
Zukünftige Richtungen
The potential future directions for the use of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide in scientific research include its use in the development of new drugs and drug delivery systems, its use in the study of enzyme inhibition and drug metabolism, and its use in the synthesis of peptides and other small molecules. Additionally, this compound could be used to study the structure and function of proteins, to create novel proteins and enzymes, and to study the effects of environmental toxins on proteins and enzymes.
Synthesemethoden
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is synthesized using a two-step process. The first step involves the condensation of an amine with a carboxylic acid to form an amide. This is followed by the addition of an aldehyde to the amide, which results in the formation of this compound. The synthesis of this compound can be carried out in a variety of solvents, such as dimethylformamide, dimethyl sulfoxide, and acetonitrile.
Eigenschaften
IUPAC Name |
5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUGNARSSBHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(O1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6456456.png)
![2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6456464.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456483.png)
![5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456492.png)
![2-(1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456495.png)
![2-[1-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456504.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6456509.png)

![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456542.png)
![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)
![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)
![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)
